7-Hydroxy-N-methylnaphthalene-1-sulphonamide
CAS No.: 71720-47-3
Cat. No.: VC16979409
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71720-47-3 |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 7-hydroxy-N-methylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3 |
| Standard InChI Key | CIHWKPVSQYHCOX-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
7-Hydroxy-N-methylnaphthalene-1-sulphonamide has the molecular formula C₁₁H₁₁NO₃S and a molecular weight of 237.28 g/mol . Its IUPAC name is 7-hydroxy-N-methylnaphthalene-1-sulfonamide, with the sulfonamide group (–SO₂NHCH₃) attached to the naphthalene backbone. The compound’s structure (Fig. 1) combines a hydrophobic naphthalene system with polar functional groups, influencing its solubility and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71720-47-3 | |
| Molecular Formula | C₁₁H₁₁NO₃S | |
| Molecular Weight | 237.28 g/mol | |
| SMILES Notation | CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 7-hydroxy-N-methylnaphthalene-1-sulphonamide likely involves multi-step functionalization of naphthalene. A plausible route (Fig. 2) includes:
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Sulfonation: Introducing the sulphonyl group at the 1-position using chlorosulfonic acid.
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Amination: Reacting the sulphonyl chloride intermediate with methylamine to form the sulphonamide.
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Hydroxylation: Introducing the hydroxy group at the 7-position via directed ortho-metalation or electrophilic substitution .
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 1- and 7-positions of naphthalene.
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Stability of Intermediates: Sulphonyl chlorides are moisture-sensitive, requiring anhydrous conditions .
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Purification: Separating positional isomers due to naphthalene’s symmetry.
Toxicological and Environmental Considerations
Human Toxicity
Sulphonamides are associated with hypersensitivity reactions, crystalluria, and hematological disorders . The methyl group in 7-hydroxy-N-methylnaphthalene-1-sulphonamide may reduce renal crystallization risk compared to non-alkylated analogues.
Environmental Persistence
Sulphonamides resist degradation in aquatic systems, posing ecological risks. The hydroxy group could enhance photodegradability, but this remains untested for this compound .
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